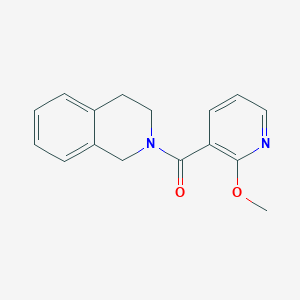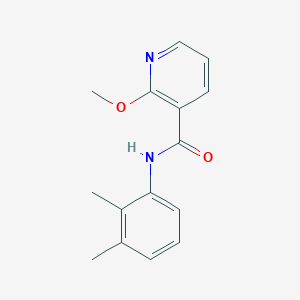
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is also known as MPPM and has been found to have various biochemical and physiological effects. The synthesis method of MPPM is complex and requires careful attention to detail. In
Mécanisme D'action
The mechanism of action of MPPM is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells and inflammation. MPPM has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
MPPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce pain. MPPM has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
MPPM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been extensively studied, making it a well-understood compound. However, MPPM also has some limitations. It is a complex compound, and its synthesis method requires careful attention to detail. It is also expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on MPPM. One direction is to further investigate its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells, but further research is needed to determine its effectiveness as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory treatment. MPPM has been found to have anti-inflammatory effects, but further research is needed to determine its effectiveness as an anti-inflammatory treatment. Finally, future research could investigate the potential of MPPM as an antioxidant and its ability to protect cells from damage caused by free radicals.
Conclusion:
In conclusion, (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. Its synthesis method is complex, and it has been found to have various biochemical and physiological effects. MPPM has potential as a cancer treatment, anti-inflammatory treatment, and as an antioxidant. Further research is needed to determine its effectiveness in these areas.
Méthodes De Synthèse
The synthesis method of MPPM involves several steps. The first step is the synthesis of 1-methylpyrazol-4-carboxylic acid, which is done by reacting 1-methylpyrazole with ethyl chloroformate. The resulting product is then reacted with piperidine to form (1-Methylpyrazol-4-yl)-piperidine. The final step is the reaction of (1-Methylpyrazol-4-yl)-piperidine with benzaldehyde to form (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone.
Applications De Recherche Scientifique
MPPM has been extensively researched due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. MPPM has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(1-methylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-8-9(7-11-12)10(14)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMIKWUIKKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)
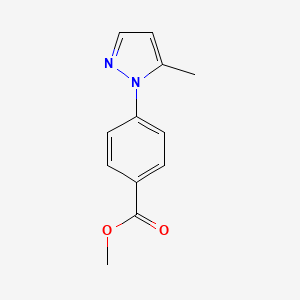
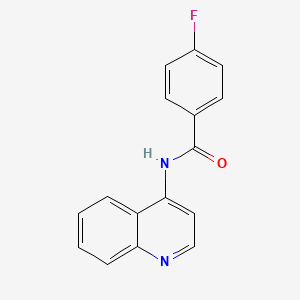
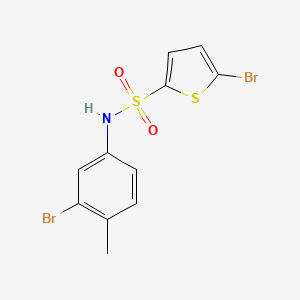
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)

